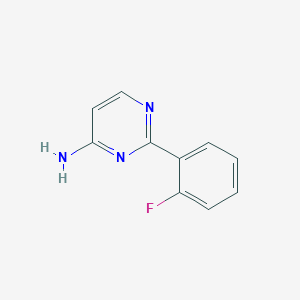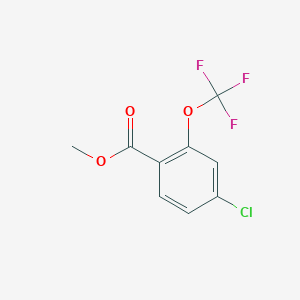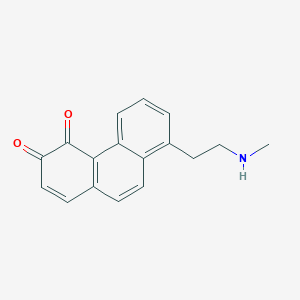
Apomorphine Phenanthrene Dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apomorphine Phenanthrene Dione is a derivative of apomorphine, a well-known compound with significant pharmacological properties. Apomorphine itself is recognized for its role as a non-selective dopamine agonist, primarily used in the treatment of Parkinson’s disease. This compound, with its unique structural modifications, offers a range of chemical and biological properties that make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Apomorphine Phenanthrene Dione typically involves the oxidative cyclization of apomorphine. One common method includes the use of chromic anhydride in an acidic medium to facilitate the oxidation process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired dione structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the purification of raw materials, precise control of reaction conditions, and efficient isolation of the final product. Advanced techniques such as continuous flow reactors and automated purification systems are employed to enhance yield and purity.
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur, particularly at positions on the phenanthrene ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of dihydrophenanthrene derivatives.
Substitution: Formation of bromophenanthrene or nitrophenanthrene derivatives.
Scientific Research Applications
Apomorphine Phenanthrene Dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, particularly in the context of neurodegenerative diseases like Parkinson’s disease.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable phenanthrene structure.
Mechanism of Action
The mechanism of action of Apomorphine Phenanthrene Dione involves its interaction with dopamine receptors in the brain. As a dopamine agonist, it binds to D2, D3, and D5 receptors, stimulating dopaminergic pathways and modulating motor control. This mechanism is particularly relevant in the treatment of Parkinson’s disease, where dopamine deficiency is a key pathological feature.
Comparison with Similar Compounds
Morphine: A well-known opioid with a similar phenanthrene structure but different pharmacological properties.
Codeine: Another opioid with structural similarities but distinct therapeutic uses.
Phenanthrenequinone: A related compound with applications in organic synthesis and industrial chemistry.
Uniqueness: Apomorphine Phenanthrene Dione stands out due to its dual role as both a chemical reagent and a pharmacological agent. Its ability to interact with dopamine receptors while also participating in diverse chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C17H15NO2 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
8-[2-(methylamino)ethyl]phenanthrene-3,4-dione |
InChI |
InChI=1S/C17H15NO2/c1-18-10-9-11-3-2-4-14-13(11)7-5-12-6-8-15(19)17(20)16(12)14/h2-8,18H,9-10H2,1H3 |
InChI Key |
XARFTOZXPPODOO-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


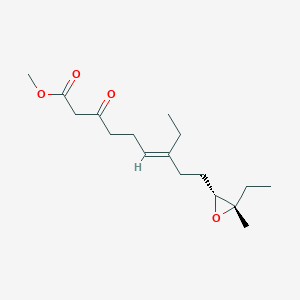
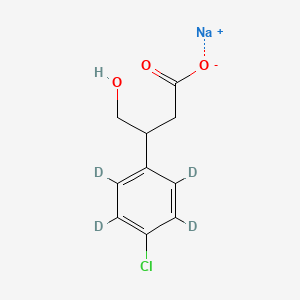
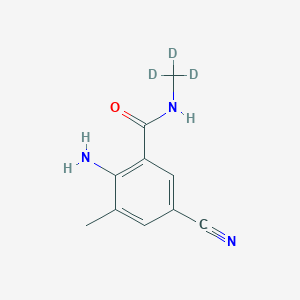
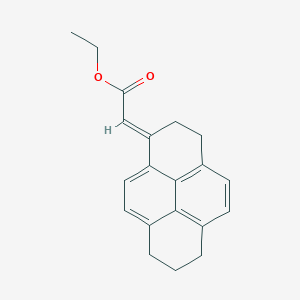
![(R)-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B13441436.png)
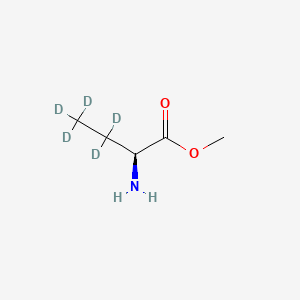

![4-[[(1R)-1-carboxy-1-(2,5-dioxopyrrolidin-1-yl)-2-(4-hydroxyphenyl)ethyl]-[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-oxobutanoic acid](/img/structure/B13441454.png)
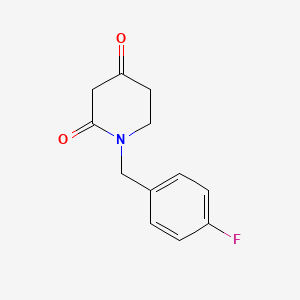


![N-2-[(Dimethylamino)methylene]amino Pemetrexed](/img/structure/B13441489.png)
